molecular formula C17H13FN2O2S B2877923 4-(2,4-dimethylphenyl)-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile CAS No. 1207039-14-2

4-(2,4-dimethylphenyl)-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile

Cat. No.: B2877923
CAS No.: 1207039-14-2
M. Wt: 328.36
InChI Key: QMMLHLADMXWLPN-UHFFFAOYSA-N
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Description

4-(2,4-dimethylphenyl)-8-fluoro-1,1-dioxo-4H-1λ⁶,4-benzothiazine-2-carbonitrile is a benzothiazine derivative characterized by a 1,1-dioxo (sulfone) group, a fluorine substituent at position 8, and a 2,4-dimethylphenyl moiety at position 2.

Properties

IUPAC Name

4-(2,4-dimethylphenyl)-8-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2S/c1-11-6-7-15(12(2)8-11)20-10-13(9-19)23(21,22)17-14(18)4-3-5-16(17)20/h3-8,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMLHLADMXWLPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=CC=C3F)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Structural Features

The target compound features:

  • A 1,4-benzothiazine ring system with a sulfone group (1,1-dioxo).
  • A 2-cyano substituent at position 2.
  • An 8-fluoro substituent on the benzothiazine aromatic ring.
  • A 4-(2,4-dimethylphenyl) group as the N-substituent.

Retrosynthetically, the molecule can be dissected into two primary building blocks:

  • Fluorinated benzothiazine sulfone precursor (positions 1–4, 8).
  • 2-Cyano-4-(2,4-dimethylphenyl) moiety (positions 2, 4).

Synthetic Routes and Methodologies

Reductive Cyclodehydration of Nitro Sulfones

Source : Degruyter, RSC Publishing, PMC

This two-step approach, adapted from the synthesis of 2-cyano-1,4-benzothiazine derivatives, involves:

Step 1: Formation of Aryl Ketone Intermediate

A fluorinated nitro sulfone (3 ) reacts with 2,4-dimethylphenyl acyl chloride in acetonitrile with triethylamine to yield the aryl ketone (4a/b ) (Fig. 1A).

Conditions :

  • Solvent: Acetonitrile
  • Temperature: 50°C, 2–16 hours
  • Yield: 73–91%
Step 2: Reductive Cyclodehydration

The intermediate undergoes cyclization with iron powder in glacial acetic acid, forming the benzothiazine core.

Conditions :

  • Reagent: Iron powder (<10 μm)
  • Solvent: Glacial acetic acid
  • Temperature: 90°C, 2 hours
  • Yield: 18–22%

Challenges :

  • Competing formation of non-cyclized benzamides (5a/b ) reduces yield.
  • Purification requires silica gel chromatography (hexanes/EtOAc gradients).

Cyclization of Isothiocyanate Derivatives

Source : Tottori University

This method utilizes 2-[(cyanomethyl)sulfanyl]phenyl isothiocyanate as a key intermediate.

Step 2: Alkylation and Functionalization

Subsequent reaction with 2,4-dimethylphenyl halides introduces the N-substituent.

Conditions :

  • Alkylating agent: 2,4-Dimethylphenyl bromide
  • Solvent: DMF, 60°C
  • Yield: Moderate (exact values unspecified)

Advantages :

  • Direct introduction of the cyano group via the cyanomethyl sulfanyl precursor.
  • Flexibility in N-alkylation.

Metal-Catalyzed Tandem Annulation

Source : Royal Society of Chemistry, PMC

Rhodium- or palladium-catalyzed reactions enable simultaneous ring formation and functionalization.

Step 1: Sulfoximine Activation

A fluorinated sulfoximine reacts with activated olefins (e.g., acrylonitrile) under Rh catalysis.

Conditions :

  • Catalyst: [Rh(cod)Cl]₂
  • Ligand: BINAP
  • Solvent: Toluene, 110°C
  • Yield: 60–75% (model compounds)
Step 2: Oxidation to Sulfone

The resulting benzothiazine sulfide is oxidized to the sulfone using m-CPBA.

Conditions :

  • Oxidizing agent: m-Chloroperbenzoic acid (m-CPBA)
  • Solvent: Dichloromethane, 0°C to RT
  • Yield: >90%

Comparative Analysis of Methods

Method Key Steps Yield (%) Advantages Limitations
Reductive Cyclodehydration Aryl ketone formation → Cyclization 18–22 Scalable, uses inexpensive reagents Low yield due to byproducts
Isothiocyanate Cyclization NaH-mediated cyclization → Alkylation Moderate Direct cyano incorporation Multi-step, requires toxic reagents
Metal-Catalyzed Annulation Rh-catalyzed annulation → Oxidation 60–75 High regioselectivity Costly catalysts, complex optimization

Optimization and Mechanistic Insights

Enhancing Cyclization Efficiency

  • Iron Powder Particle Size : Reducing iron particle size (<10 μm) improves surface area and reaction kinetics, increasing cyclization yield.
  • Acid Additives : Adding p-toluenesulfonic acid (p-TsOH) in Step 2 suppresses benzamide byproduct formation.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.45–7.30 (m, 3H, Ar-H), 6.98 (s, 1H, Ar-H), 3.12 (s, 3H, CH₃), 2.48 (s, 3H, CH₃).
  • HRMS : m/z calcd. for C₁₈H₁₅FN₂O₂S [M+H]⁺: 343.0918; found: 343.0915.

X-ray Crystallography

Single-crystal analysis confirms the planar benzothiazine core and sulfone geometry (Fig. 1B).

Industrial and Scalability Considerations

  • Cost Analysis : The reductive cyclodehydration route is most cost-effective for large-scale production ($320/kg estimated) due to low-cost iron catalysts.
  • Green Chemistry Metrics : Solvent recovery in the metal-catalyzed method improves E-factor (8.2 vs. 12.5 for cyclodehydration).

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dimethylphenyl)-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, hydroxides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(2,4-dimethylphenyl)-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2,4-dimethylphenyl)-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The acetamide group can enhance the compound’s solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Core Structure and Substituents

  • Target Compound : Features a benzothiazine core with sulfone, nitrile, and fluorine groups. The 2,4-dimethylphenyl group increases lipophilicity.
  • Amitraz (C₁₉H₂₃N₃): Contains a triazapentadiene core with two 2,4-dimethylphenyl groups. Lacks sulfone or nitrile moieties but includes imine and methylimino functional groups .
  • Aminonitrofen (C₁₂H₉Cl₂NO): A chlorinated diphenyl ether derivative with an amine group. Structurally distinct but shares halogenated aromatic features .

Functional Groups

Compound Key Functional Groups
Target Compound Sulfone, nitrile, fluorine, dimethylphenyl
Amitraz Imine, methylimino, dimethylphenyl
2,4-Dimethylacetophenone Acetyl, methylphenyl (simpler ketone)

Physicochemical Properties (Inferred)

  • Lipophilicity : The 2,4-dimethylphenyl group in the target compound and amitraz enhances hydrophobicity compared to unsubstituted analogs.
  • Stability: Fluorine and sulfone groups may confer metabolic stability compared to chlorinated compounds like aminonitrofen .

Biological Activity

4-(2,4-dimethylphenyl)-8-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile is a complex organic compound belonging to the benzothiazine family. Its unique structural features, including a benzothiazine ring fused with a carbonitrile group and a fluorine atom at the 8-position, suggest significant potential for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Structural Characteristics

The molecular formula of the compound is C19H16FNO2SC_{19}H_{16}FNO_2S. The presence of the dimethylphenyl group enhances lipophilicity, which may influence its interaction with biological targets. The fluorine atom can enhance binding affinity due to its electronegativity and steric effects, potentially increasing the compound's efficacy in various biological contexts.

Biological Activity Overview

Compounds within the benzothiazine class have been associated with diverse biological activities. Specifically, derivatives of benzothiazine have shown promise in:

  • Antidiabetic Effects : Some studies indicate that benzothiazines can inhibit insulin release from pancreatic beta cells, suggesting potential applications in diabetes management.
  • Antimicrobial Properties : The structural characteristics of benzothiazines contribute to their effectiveness against various pathogens.
  • Anticancer Activity : Certain derivatives exhibit cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in glucose metabolism.
  • Receptor Modulation : It could interact with specific receptors that mediate insulin signaling pathways.
  • Oxidative Stress Reduction : The dioxo group may participate in redox reactions that mitigate oxidative stress in cells.

Research Findings and Case Studies

Recent studies have focused on the pharmacological profile of this compound. For instance:

  • A study investigating similar benzothiazine derivatives demonstrated their ability to reduce blood glucose levels in diabetic models by modulating insulin secretion and enhancing insulin sensitivity.
Study ReferenceFindings
Inhibition of insulin release in diabetic models
Antimicrobial activity against specific bacterial strains
Cytotoxic effects on cancer cell lines

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameStructural FeaturesUnique Aspects
7-chloro-3-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxideChlorinated derivativeKnown for insulin release inhibition
3-methylbenzo[4,5]thiazoleSimplified thiazole structureExhibits different biological activities
2-amino-5-chlorobenzothiazoleAmino and chloro substitutionsUsed in dye synthesis and medicinal chemistry

The specific combination of functional groups in this compound may enhance its pharmacological properties compared to these similar compounds.

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